5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with carbamimidoylcarbamoyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include complex biochemical reactions that are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and carboxylic acid-containing molecules. Examples include:
- 5-Aminolevulinic acid
- 5-Carboxy-1H-pyrrole-2-carboxylic acid
- 5-(Carbamoylamino)-1H-pyrrole-2-carboxylic acid
Uniqueness
What sets 5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N4O3/c8-7(9)11-5(12)3-1-2-4(10-3)6(13)14/h1-2,10H,(H,13,14)(H4,8,9,11,12) |
InChI Key |
RFLZPWSREVCXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C(=O)N=C(N)N |
Origin of Product |
United States |
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